1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one
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Overview
Description
1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one is a versatile small molecule scaffold with a unique bicyclic structure. It has a molecular formula of C10H16O2 and a molecular weight of 168.24 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one involves several steps. One common synthetic route includes the cyclization of suitable precursors under controlled conditions. The reaction typically involves the use of catalysts and specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one can be compared with other similar compounds such as:
- 2-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one
- 3-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one These compounds share a similar bicyclic structure but differ in the position and nature of functional groups. The uniqueness of this compound lies in its specific reactivity and stability, making it a preferred choice for certain applications .
Properties
IUPAC Name |
1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-9(11)5-8-3-2-4-10(7,12)6-8/h7-8,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIAZMURJIJMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC2CCCC1(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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